7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activity and applications.
The compound is synthesized from readily available starting materials through multi-step synthetic routes involving specific reaction conditions and catalysts. Its unique structure allows for various chemical transformations and interactions with biological macromolecules.
This compound belongs to the class of triazatricyclic compounds, which are known for their nitrogen-rich frameworks. It features a carboxamide functional group, contributing to its reactivity and potential applications in medicinal chemistry.
The synthesis of 7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves several key steps:
The reaction conditions are optimized for each step to ensure efficient synthesis while minimizing by-products. Catalysts may be employed to facilitate specific transformations, and purification techniques are utilized to isolate the final product.
The molecular structure of 7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be represented by its IUPAC name as follows:
Property | Data |
---|---|
Molecular Formula | C24H30N6O3 |
Molecular Weight | 450.5 g/mol |
InChI | InChI=1S/C24H30N6O3/c1-16-6-7-20-27-22... |
InChI Key | MENLECWDYZXQMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC5CCCC5)C=C1 |
The compound's structure features a tricyclic core with multiple nitrogen atoms integrated into the ring system, contributing to its unique chemical properties.
7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is capable of undergoing various chemical reactions:
These reactions are typically carried out under controlled conditions using appropriate reagents and solvents to ensure selectivity and yield.
The mechanism of action for 7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with specific molecular targets such as enzymes or receptors:
The compound exhibits characteristics typical of complex organic molecules:
Key chemical properties include:
7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several potential scientific uses:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2